molecular formula C11H22N2O B13184565 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2,2-dimethylpropan-1-one

1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2,2-dimethylpropan-1-one

Katalognummer: B13184565
Molekulargewicht: 198.31 g/mol
InChI-Schlüssel: DYBAHDDBVPNVKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2,2-dimethylpropan-1-one is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with an amino group and two methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2,2-dimethylpropan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-amino-3,3-dimethylpyrrolidine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents or alkylating agents can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction of the carbonyl group will produce the corresponding alcohol.

Wissenschaftliche Forschungsanwendungen

1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2,2-dimethylpropan-1-one has a range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of agrochemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carbonyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)ethan-1-one
  • 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)butan-1-one
  • 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)propan-1-one

Uniqueness

1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2,2-dimethylpropan-1-one is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of a dimethylpropanoyl group. This structure imparts distinct chemical properties and reactivity compared to its analogs, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C11H22N2O

Molekulargewicht

198.31 g/mol

IUPAC-Name

1-(4-amino-3,3-dimethylpyrrolidin-1-yl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C11H22N2O/c1-10(2,3)9(14)13-6-8(12)11(4,5)7-13/h8H,6-7,12H2,1-5H3

InChI-Schlüssel

DYBAHDDBVPNVKG-UHFFFAOYSA-N

Kanonische SMILES

CC1(CN(CC1N)C(=O)C(C)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.